Dexpramipexole dihydrochloride

Catalog No.
S001591
CAS No.
104632-25-9
M.F
C10H19Cl2N3S
M. Wt
284.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dexpramipexole dihydrochloride

CAS Number

104632-25-9

Product Name

Dexpramipexole dihydrochloride

IUPAC Name

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride

Molecular Formula

C10H19Cl2N3S

Molecular Weight

284.2 g/mol

InChI

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1

InChI Key

QMNWXHSYPXQFSK-KLXURFKVSA-N

SMILES

Array

Synonyms

2 Amino 6 propylaminotetrahydrobenzothiazole, 2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole, 2-amino-6-propylaminotetrahydrobenzothiazole, 4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine, 6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate, dexpramipexole, KNS 760704, KNS-760704, KNS760704, Mirapex, pramipexol, pramipexol dihydrobromide, (+-)-isomer, pramipexol dihydrochloride, (S)-isomer, pramipexol, (+-)-isomer, pramipexol, (R)-isomer, pramipexole, Pramipexole Dihydrochloride, Pramipexole Dihydrochloride Anhydrous, Pramipexole Hydrochloride Monohydrate, Sifrol, SND 919, SND 919CL2x, SND-919, SND-919CL2x, SND919CL2x

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl

The exact mass of the compound Pramipexole dihydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Benzothiazoles. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dexpramipexole dihydrochloride is the hydrochloride salt form of the (R)-enantiomer of Pramipexole. Unlike its (S)-enantiomer, Pramipexole, which is a potent dopamine D2/D3 receptor agonist, Dexpramipexole exhibits significantly lower affinity for these receptors. This pharmacological distinction allows for the investigation of its non-dopaminergic mechanisms, such as mitochondrial protection and eosinophil maturation inhibition, at concentrations that would be intolerable if using Pramipexole due to dopaminergic side effects. The dihydrochloride salt form is specifically utilized in research and development for its enhanced aqueous solubility and stability, which are critical for reproducible experimental outcomes.

Substituting Dexpramipexole dihydrochloride with its enantiomer, Pramipexole, is inappropriate for non-dopaminergic research, as it introduces potent D2/D3 receptor agonism that confounds experimental results and can induce significant side effects. Procuring the free base form of Dexpramipexole instead of the dihydrochloride salt presents significant handling and formulation challenges; the salt form offers superior aqueous solubility and stability, which is critical for preparing reliable stock solutions and achieving consistent, reproducible data in aqueous-based biological assays. Using a non-salt form can lead to issues with dissolution rates and bioavailability, undermining experimental validity.

Superior Handling and Formulation Properties via Dihydrochloride Salt Form

Dexpramipexole is described as a highly water-soluble small molecule, a key attribute for its use in oral formulations and aqueous experimental buffers. In contrast, converting a highly soluble salt like a dihydrochloride to a poorly soluble salt form, such as pamoate, can reduce aqueous solubility by approximately 1000-fold (from >500 mg/mL to 0.48 mg/mL for pramipexole salts). This highlights the critical role of the salt form in ensuring adequate solubility for reproducible dosing and assay preparation. The dihydrochloride form is specifically chosen to circumvent the poor solubility often characteristic of free bases, ensuring reliable performance in laboratory workflows.

Evidence DimensionAqueous Solubility
Target Compound DataCharacterized as highly water soluble
Comparator Or BaselinePramipexole free base (inferred low solubility); Pramipexole pamoate salt (~0.48 mg/mL)
Quantified DifferencePotentially >1000-fold higher solubility than a poorly soluble salt form.
ConditionsAqueous buffer (phosphate buffer pH 6.8)

Procuring the dihydrochloride salt prevents failed experiments due to poor solubility, precipitation, and inconsistent concentrations common with free base or alternative salt forms.

Pharmacological Selectivity: Markedly Reduced Dopamine Receptor Affinity Compared to Pramipexole

Dexpramipexole, the (R)-enantiomer, exhibits significantly lower affinity for dopamine receptors compared to its (S)-enantiomer, Pramipexole. One study reported that Dexpramipexole has a >100-fold lower affinity for dopamine receptors than Pramipexole. Pramipexole is a high-affinity agonist for the D3 receptor subtype (Ki ≈ 0.5–1 nM) and D2 receptors (Ki ≈ 3–5 nM). This dramatic difference in dopaminergic activity is the primary reason Dexpramipexole can be administered at high doses to study non-dopaminergic effects, such as mitochondrial function, without the dose-limiting side effects (e.g., hypotension, hallucinations) associated with Pramipexole.

Evidence DimensionDopamine Receptor Affinity (Ki)
Target Compound Data>100-fold lower affinity than Pramipexole
Comparator Or BaselinePramipexole: Ki ≈ 0.5–1 nM (D3), Ki ≈ 3–5 nM (D2)
Quantified Difference>100-fold lower affinity
ConditionsIn vitro receptor binding assays using human cloned receptors or brain tissue.

This compound is the correct choice for isolating and studying non-dopaminergic pathways, as substitution with Pramipexole would introduce potent, confounding dopaminergic agonism.

Dose-Dependent Eosinophil Lowering: A Differentiated Biological Effect

Dexpramipexole demonstrates a pronounced, dose-dependent effect on lowering peripheral blood eosinophil counts, a property discovered during clinical development. In a trial for eosinophilic asthma, 12 weeks of treatment with 150 mg/day and 300 mg/day of Dexpramipexole reduced absolute eosinophil counts (AEC) by 69.4% and 79.5%, respectively, compared to placebo. This targeted biological activity on eosinophil maturation or survival is a key differentiator for its use in models of eosinophil-associated diseases and is distinct from the primary dopaminergic action of Pramipexole.

Evidence DimensionReduction in Absolute Eosinophil Count (AEC) vs. Placebo
Target Compound Data69.4% reduction (150 mg/day); 79.5% reduction (300 mg/day)
Comparator Or BaselinePlacebo
Quantified DifferenceUp to 79.5% reduction in circulating eosinophils.
Conditions12-week, randomized, double-blind, placebo-controlled trial in patients with moderate-to-severe eosinophilic asthma.

For research into eosinophil-driven inflammation or diseases like hypereosinophilic syndrome and eosinophilic asthma, Dexpramipexole offers a specific mechanism not provided by its dopaminergic enantiomer.

Isolating Non-Dopaminergic Neuroprotective Mechanisms

This compound is the correct choice for in vitro and in vivo models of neurodegeneration (e.g., ALS, Parkinson's disease) where the research goal is to investigate mitochondrial bioenergetics, oxidative stress, or apoptosis pathways without the confounding effects of dopamine receptor activation. Its low affinity for dopamine receptors ensures that observed neuroprotective effects can be attributed to alternative mechanisms.

Investigating Eosinophil-Lowering Therapeutics

Ideal for preclinical studies of eosinophil-associated diseases, such as hypereosinophilic syndromes, eosinophilic asthma, or chronic rhinosinusitis with nasal polyps. The documented, dose-dependent reduction of eosinophils allows researchers to specifically probe the consequences of eosinophil depletion in disease models.

High-Throughput Screening and In Vitro Assays Requiring High Solubility

The dihydrochloride salt's high aqueous solubility makes it highly suitable for automated liquid handling systems and the preparation of concentrated, stable stock solutions for high-throughput screening (HTS) campaigns and other aqueous-based cellular or biochemical assays. This property minimizes compound precipitation and ensures accurate, reproducible concentration delivery across assay plates.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

283.0676742 Da

Monoisotopic Mass

283.0676742 Da

Heavy Atom Count

16

Appearance

Powder

UNII

4R2HD0M28N

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (96.36%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (96.36%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pramipexole Teva is indicated for treatment of the signs and symptoms of idiopathic Parkinson's disease, alone (without levodopa) or in combination with levodopa, i. e. over the course of the disease, through to late stages when the effect of levodopa wears off or becomes inconsistent and fluctuations of the therapeutic effect occur (end-of-dose or 'on-off' fluctuations). Pramipexole Teva is indicated in adults for symptomatic treatment of moderate to severe idiopathic Restless Legs Syndrome in doses up to 0. 54 mg of base (0. 75 mg of salt) (see section 4. 2).
Pramipexole Accord is indicated in adults for treatment of the signs and symptoms of idiopathic Parkinson's disease, alone (without levodopa) or in combination with levodopa, i. e. over the course of the disease, through to late stages when the effect of levodopa wears off or becomes inconsistent and fluctuations of the therapeutic effect occur (end-of-dose or 'on-off' fluctuations).
DAQUIRAN tablets are indicated for treatment of the signs and symptoms of advanced idiopathic Parkinson's disease in combination with levodopa, i. e. over the course of the disease, when the effect of levodopa wears off or becomes inconsistent and fluctuations of the therapeutic effect occur (end of dose or " on off" fluctuations).

Pharmacology

Pramipexole Dihydrochloride is the hydrochloride salt of pramipexole, a benzothiazole derivative. As a nonergot dopamine agonist, pramipexole binds to D2 and D3 dopamine receptors in the striatum and substantia nigra of the brain. Compared to other dopamine agonists, the use of this agent may be associated with fewer dyskinetic side effects in treated subjects. (NCI04)

MeSH Pharmacological Classification

Antiparkinson Agents

Pictograms

Irritant

Irritant

Other CAS

104632-25-9

Wikipedia

Pramipexole dihydrochloride

Use Classification

Human drugs -> Anti-Parkinson drugs -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
[1]. Mierau J, Schneider FJ, Ensinger HA et al. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. Eur J Pharmacol. 1995 Jun 23;290(1):29-36.
[2]. El-Mallakh RS, Penagaluri P, Kantamneni A et al. Long-term use of pramipexole in bipolar depression: a naturalistic retrospective chart review. Psychiatr Q. 2010 Sep;81(3):207-13.
[3]. Perez-Lloret S, Rey MV, Ratti L, Rascol O. Pramipexole for the treatment of early Parkinson/'s disease. Expert Rev Neurother. 2011 Jul;11(7):925-35.
[4]. Hametner EM, Seppi K, Poewe W. Pramipexole extended release in Parkinson/'s disease. Expert Rev Neurother. 2011 Sep;11(9):1229-34.
[5]. Hametner EM, Seppi K, Poewe W. Role and clinical utility of pramipexole extended release in the treatment of early Parkinson/'s disease. Clin Interv Aging. 2012;7:83-8.

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